molecular formula C21H16N2OS B11563004 2-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol

2-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol

Cat. No.: B11563004
M. Wt: 344.4 g/mol
InChI Key: FGIFLAXYTXEONF-UHFFFAOYSA-N
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Description

2-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are aromatic heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol typically involves the condensation of 2-aminothiophenol with an aromatic aldehyde. One common method is the microwave-accelerated condensation reaction in an ionic liquid, such as 1-pentyl-3-methylimidazolium bromide ([pmIm]Br), which provides the desired product under solvent and catalyst-free conditions . Another method involves the condensation reaction of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs large-scale condensation reactions using optimized conditions to ensure high yields and purity. The use of microwave irradiation and one-pot multicomponent reactions are some of the advanced techniques used to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives have been shown to inhibit certain enzymes and proteins, leading to their antimicrobial and antifungal effects . The compound’s structure allows it to interact with biological molecules, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H16N2OS

Molecular Weight

344.4 g/mol

IUPAC Name

2-[[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]iminomethyl]phenol

InChI

InChI=1S/C21H16N2OS/c1-14-6-11-20-18(12-14)23-21(25-20)15-7-9-17(10-8-15)22-13-16-4-2-3-5-19(16)24/h2-13,24H,1H3

InChI Key

FGIFLAXYTXEONF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)N=CC4=CC=CC=C4O

Origin of Product

United States

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